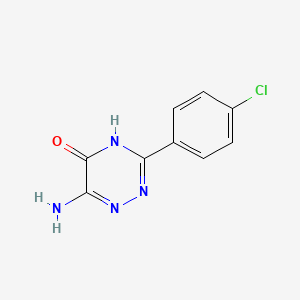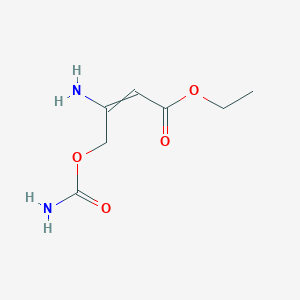
Ethyl 3-amino-4-(carbamoyloxy)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-(carbamoyloxy)but-2-enoate is an organic compound with the molecular formula C₇H₁₃NO₄ It is a derivative of butenoic acid and features both amino and carbamoyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(carbamoyloxy)but-2-enoate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired product. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(carbamoyloxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or carbamoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(carbamoyloxy)but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(carbamoyloxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2-butenoate: Similar structure but lacks the carbamoyloxy group.
Ethyl 3-ethoxybut-2-enoate: Contains an ethoxy group instead of the amino and carbamoyloxy groups.
Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-amino-4-(carbamoyloxy)but-2-enoate.
Uniqueness
This compound is unique due to the presence of both amino and carbamoyloxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90511-66-3 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
ethyl 3-amino-4-carbamoyloxybut-2-enoate |
InChI |
InChI=1S/C7H12N2O4/c1-2-12-6(10)3-5(8)4-13-7(9)11/h3H,2,4,8H2,1H3,(H2,9,11) |
InChI Key |
DBATYLRHIGWZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(COC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


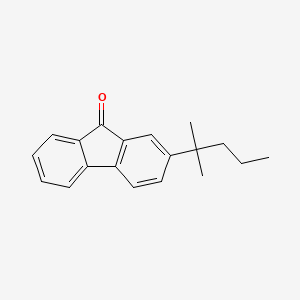
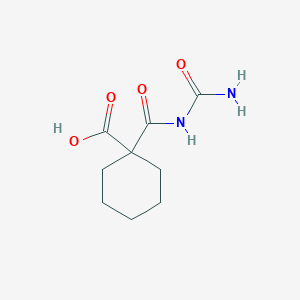
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
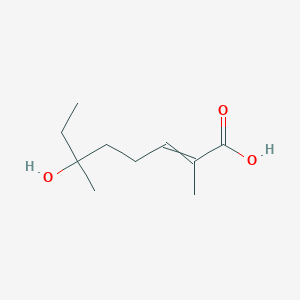
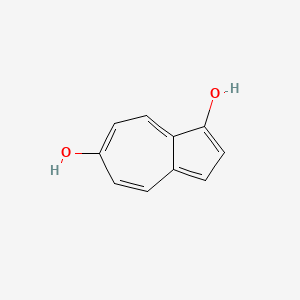
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)

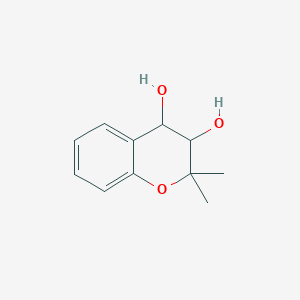
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
